Myxopyroside
Beschreibung
Myxopyroside is an iridoid glycoside identified in plants such as Aloysia triphylla (lemon verbena) and Myxopyrum smilacifolium . Its molecular formula is C₁₈H₂₅O₁₃, with a molecular weight of 449.13 g/mol . Structurally, it features a β-D-glucopyranosyl unit linked to an iridoid aglycone, as confirmed by HPLC-ESI-TOF-MS and NMR spectroscopy . This compound is taxonomically significant in the Oleaceae family, serving as a marker for the Myxopyreae tribe (e.g., Myxopyrum, Nyctanthes) . While its bioactivity remains understudied, related iridoids exhibit anti-inflammatory, neuroprotective, and hepatoprotective properties .
Eigenschaften
Molekularformel |
C18H26O13 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
dimethyl (1S,4aS,6R,7R,7aS)-5,6-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O13/c1-27-15(25)5-4-29-17(8-7(5)11(21)12(22)9(8)16(26)28-2)31-18-14(24)13(23)10(20)6(3-19)30-18/h4,6-14,17-24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11?,12-,13+,14-,17+,18+/m1/s1 |
InChI-Schlüssel |
BSLDUMMCFUUGHA-GPVKUPEOSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@@H]2[C@H](C([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of Myxopyroside involves extraction from the roots of Myxopyrum smilacifolium Blume. The general experimental procedures include the use of spectroscopic data analysis such as ESI-MS, 1D-, and 2D-NMR . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Analyse Chemischer Reaktionen
Myxopyroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Myxopyroside has been studied for its various scientific research applications, including:
Wirkmechanismus
Myxopyroside exerts its effects by inhibiting inflammatory mediators such as TNF-α. This inhibition occurs through the binding of this compound to the receptor sites, thereby preventing the activation of intracellular signaling pathways that lead to the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Iridoid Glycosides
Structural and Taxonomic Comparisons
Myxopyroside belongs to the iridoid glycoside class, sharing core structural features with compounds like shanzhiside , gardoside , and theveside (Table 1). Key differences include:
- Molecular size : this compound (C₁₈H₂₅O₁₃) is larger than shanzhiside (C₁₆H₂₃O₁₁), gardoside (C₁₆H₂₁O₁₀), and theveside (C₁₆H₂₁O₁₁), influencing solubility and bioavailability .
- Taxonomic distribution: this compound is chemotaxonomically linked to the Myxopyreae tribe, whereas gardoside and theveside are prevalent in Lippia and Forsythia species .
Table 1: Structural Comparison of this compound with Similar Iridoids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Plant Source | Taxonomic Tribe |
|---|---|---|---|---|
| This compound | C₁₈H₂₅O₁₃ | 449.13 | Myxopyrum smilacifolium | Myxopyreae |
| Shanzhiside | C₁₆H₂₃O₁₁ | 391.12 | Aloysia triphylla | Not specified |
| Gardoside | C₁₆H₂₁O₁₀ | 373.11 | Aloysia triphylla | Forsythieae |
| Theveside | C₁₆H₂₁O₁₁ | 389.11 | Aloysia triphylla | Not specified |
| Hydroxy-campsiside | C₂₅H₂₉O₁₂ | 521.17 | Lamiaceae species | Lamiales |
Pharmacological Activity and Binding Affinity
Key findings include:
- Binding energy : this compound has a docking score of -6.5 kcal/mol with COX-2, weaker than verbascoside (-16.4 kcal/mol) and arenarioside (-10.6 kcal/mol) .
- Mechanism : this compound forms hydrogen bonds with HIS 226 and VAL 228 residues in COX-2, while verbascoside interacts with ARG 216 and ASN 144 .
- Bioavailability : this compound shows low gastrointestinal absorption in pharmacokinetic studies, similar to arenarioside and verbascoside .
Table 2: Pharmacological Comparison
| Compound | Binding Energy (kcal/mol) | Key Interactions (COX-2) | Bioactivity Reported | GI Absorption |
|---|---|---|---|---|
| This compound | -6.5 | HIS 226, VAL 228 | Anti-inflammatory (potential) | Low |
| Verbascoside | -16.4 | ARG 216, ASN 144 | Antioxidant, anti-inflammatory | Low |
| Arenarioside | -10.6 | GLY 225, VAL 220 | Xanthine oxidase inhibition | Low |
| 3-Formylindole | -4.5 | Hydrophobic interactions | Antifungal | High |
Extraction Efficiency and Yield
Supercritical fluid extraction (SFE) studies reveal that this compound is less abundant than gardoside and theveside in lemon verbena (Figure 1):
- Gardoside : Dominates iridoid content (3,057–3,136 µg/g extract under optimal SFE conditions) .
- Theveside : Previously reported as the most abundant, but yields vary with extraction parameters .
- This compound : Consistently detected but at lower concentrations (9.4 µg/g extract in SFE condition 13) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
